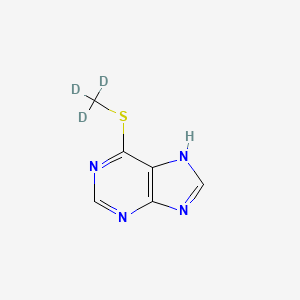
6-Methylmercaptopurine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylmercaptopurine-d3 is a stable isotope labelled metabolite . It is used as an internal standard for the quantification of 6-Methylmercaptopurine (6-MMP) by GC or LC-MS . 6-MMP is a metabolite of the purine synthesis and interconversion inhibitor 6-mercaptopurine (6-MP) .
Synthesis Analysis
6-Methylmercaptopurine-d3 is formed from 6-MP via methylation by thiopurine S-methyltransferase . A study pointed at the design and synthesis of novel antitumor products from 6-mercaptopurine by the introduction of heterocyclic substituted 1,2,4 triazole-sulfhydryl moiety as a bioisostere at SH group .Molecular Structure Analysis
The molecular formula of 6-Methylmercaptopurine-d3 is C6 2H3 H3 N4 S . It has a molecular weight of 169.22 .Chemical Reactions Analysis
6-Methylmercaptopurine-d3 is a metabolite of the purine synthesis and interconversion inhibitor 6-mercaptopurine (6-MP). It is formed from 6-MP via methylation by thiopurine S-methyltransferase . A study showed that 6-MP, 6-MMP, and 6-thioguanosine-5’-monophosphate (6-TGMP) can be simultaneously analyzed in dried blood spot (DBS) using ultra performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) .Physical And Chemical Properties Analysis
6-Methylmercaptopurine-d3 is a neat product . It has a molecular weight of 169.22 and a molecular formula of C6 2H3 H3 N4 S .Aplicaciones Científicas De Investigación
Chemical Reactions and Metabolite Identification
Chemical Reactions : 6-Methylmercaptopurine undergoes a series of N-alkylation reactions, leading to the formation of distinct methylated products depending on reaction conditions and solvent environment (Neiman & Bergmann, 1965).
Metabolite Identification : 6-Methylmercaptopurine has been identified as a urinary metabolite of 6-mercaptopurine in studies, demonstrating its role in metabolic pathways and as a subject of pharmacokinetic studies (Sarcione & Stutzman, 1959).
Pharmacokinetic Analysis and Drug Monitoring
Pharmacokinetic Analysis : Techniques have been developed for the analytical and clinical validation of methods to measure thiopurine S-methyltransferase activity by quantifying d3-6-MMP, which is crucial for understanding the pharmacokinetics of drugs like 6-mercaptopurine (Ma, Sies, & Pike, 2018).
Drug Monitoring : Novel methods for the therapeutic drug monitoring of 6-mercaptopurine and its metabolites, including 6-methylmercaptopurine, have been developed to improve treatment precision, especially in conditions like acute lymphoblastic leukemia (Han et al., 2020).
Cellular Effects and Mechanisms
Cellular Impact : Studies have shown that 6-Methylmercaptopurine ribonucleoside, a derivative, inhibits amidophosphoribosyltransferase, impacting the viability and growth of certain cell types like murine lymphoma cells, and affecting nucleotide concentrations (Woods, Henderson, & Henderson, 1978).
Mechanisms of Action : Research indicates that 6-Methylmercaptopurine can influence the methylation state of cells, potentially leading to dysregulation of cellular processes and cytotoxicity, which is significant in understanding its mechanism of action in cancer treatment (Stet et al., 1994).
Mecanismo De Acción
Safety and Hazards
6-Methylmercaptopurine-d3 is classified as Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Damage/Irritation (Category 2A), and Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Direcciones Futuras
Allopurinol, a drug used to manage hyperuricemia, can alter 6-MP metabolism to maximize 6-TGN production while reducing the hepatotoxic metabolite, 6-MMPN . A retrospective review of Mercaptopurine metabolism reveals a high rate of patients with suboptimal metabolites successfully corrected with Allopurinol . Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis .
Propiedades
IUPAC Name |
6-(trideuteriomethylsulfanyl)-7H-purine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJIQXGRFSPYQW-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC2=C1NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SC1=NC=NC2=C1NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858063 |
Source


|
| Record name | 6-[(~2~H_3_)Methylsulfanyl]-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylmercaptopurine-d3 | |
CAS RN |
33312-93-5 |
Source


|
| Record name | 6-[(~2~H_3_)Methylsulfanyl]-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

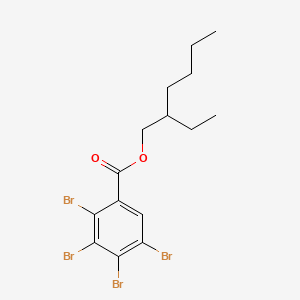

![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil](/img/structure/B587459.png)



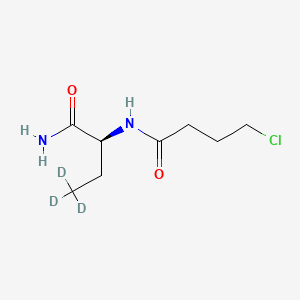
![5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B587467.png)
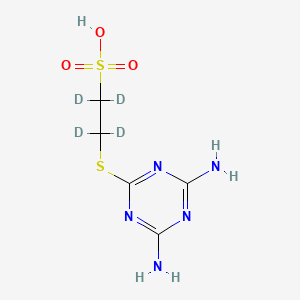
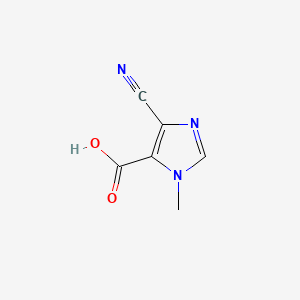
![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-chloro-6-[[8-hydroxy-4,6-disulfo-7-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, potassium sodium salt](/img/structure/B587474.png)
![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid](/img/structure/B587476.png)